2-fluoro-N-(5-oxo-1-phenylpyrrolidin-3-yl)benzenesulfonamide
Description
Properties
IUPAC Name |
2-fluoro-N-(5-oxo-1-phenylpyrrolidin-3-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN2O3S/c17-14-8-4-5-9-15(14)23(21,22)18-12-10-16(20)19(11-12)13-6-2-1-3-7-13/h1-9,12,18H,10-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPPAZIRMIFJZOW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=CC=C2)NS(=O)(=O)C3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Sulfonylation of 5-Oxo-1-Phenylpyrrolidin-3-Amine
The primary synthetic route involves the reaction of 2-fluorobenzenesulfonyl chloride with 5-oxo-1-phenylpyrrolidin-3-amine under basic conditions. This method mirrors the synthesis of analogous sulfonamides, such as 4-bromo-N-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)benzenesulfonamide, where sulfonyl chlorides react with amines to form sulfonamide bonds.
Procedure :
- 2-Fluorobenzenesulfonyl chloride (1.0 equiv) is dissolved in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).
- 5-Oxo-1-phenylpyrrolidin-3-amine (1.2 equiv) is added dropwise at 0–5°C.
- Triethylamine (2.0 equiv) is introduced to neutralize HCl generated during the reaction.
- The mixture is stirred at room temperature for 12–24 hours.
- The product is isolated via aqueous workup (water and 10% sodium bisulfite) and purified by recrystallization or column chromatography.
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Yield | 85–90% | |
| Purity (HPLC) | >97% | |
| Reaction Temperature | 0–25°C |
Synthesis of 2-Fluorobenzenesulfonyl Chloride
The sulfonyl chloride intermediate is synthesized via chlorination of 2-fluoroalkylthio benzene derivatives , as demonstrated in patents for analogous compounds.
Procedure :
- 2-Fluoro-6-trifluoromethyl-alkylthio benzene (1.0 equiv) is dissolved in a mixture of concentrated hydrochloric acid and nitric acid (7.5:1.5 molar ratio).
- Chlorine gas (4.0 equiv) is bubbled into the solution at 50–70°C for 4–6 hours.
- The organic layer is separated, washed with sodium bisulfite, and dried over anhydrous magnesium sulfate.
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Yield | >90% | |
| Purity | >97% | |
| Reaction Time | 4–6 hours |
Optimization Strategies for Industrial Scalability
Solvent and Base Selection
The choice of solvent and base significantly impacts reaction efficiency:
Temperature Control
Maintaining temperatures below 25°C prevents thermal decomposition of the sulfonamide product.
Mechanistic Insights
Nucleophilic Substitution
The amine group in 5-oxo-1-phenylpyrrolidin-3-amine attacks the electrophilic sulfur atom in 2-fluorobenzenesulfonyl chloride , displacing chloride and forming the sulfonamide bond. The reaction follows second-order kinetics, with rate dependence on both amine and sulfonyl chloride concentrations.
$$
\text{RNH}2 + \text{ArSO}2\text{Cl} \rightarrow \text{ArSO}_2\text{NHR} + \text{HCl}
$$
Byproduct Formation
Excess chlorine during sulfonyl chloride synthesis may lead to over-chlorination, necessitating precise stoichiometric control.
Comparative Analysis of Synthetic Methods
| Method | Advantages | Limitations | Yield |
|---|---|---|---|
| Sulfonylation (Section 1.1) | High purity, mild conditions | Requires anhydrous solvents | 85–90% |
| Chlorination (Section 1.2) | Scalable, high yield | Corrosive reagents | >90% |
Industrial Production Considerations
Continuous Flow Reactors
Adopting continuous flow systems enhances mixing efficiency and reduces reaction times for large-scale sulfonamide synthesis.
Chemical Reactions Analysis
Types of Reactions
2-fluoro-N-(5-oxo-1-phenylpyrrolidin-3-yl)benzenesulfonamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atom, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted sulfonamide derivatives.
Scientific Research Applications
The biological activity of 2-fluoro-N-(5-oxo-1-phenylpyrrolidin-3-yl)benzenesulfonamide has been explored in various studies, primarily focusing on its potential as an anticancer agent and its interaction with specific molecular targets.
Anticancer Properties
Research indicates that this compound exhibits significant antiproliferative effects against multiple cancer cell lines. For instance, studies have shown that it can induce apoptosis in cancer cells through mechanisms similar to those of known anticancer agents.
-
Mechanism of Action :
- HDAC Inhibition : The compound may function as a histone deacetylase inhibitor, which is significant in cancer therapy as HDAC inhibitors are known to induce cell cycle arrest and apoptosis in cancer cells.
- Apoptosis Induction : It promotes apoptosis through the activation of intrinsic pathways, leading to cell death in tumor cells.
-
In Vitro Studies :
- Antiproliferative Activity : The compound has demonstrated IC50 values comparable to established HDAC inhibitors like SAHA (suberoylanilide hydroxamic acid).
- Cell Cycle Analysis : Flow cytometry studies indicated that treatment with this compound leads to G2/M phase arrest in cancer cells, significantly increasing the percentage of cells in this phase compared to untreated controls .
Antimicrobial Activity
Recent investigations have also pointed towards the antimicrobial properties of this compound. It has shown effectiveness against various bacterial strains, making it a candidate for further exploration in antibiotic development.
Case Studies
Several case studies highlight the applications of this compound:
- Study on Anticancer Efficacy :
-
Antimicrobial Testing :
- Another research article focused on the antimicrobial properties of sulfonamide derivatives, including this compound. It demonstrated inhibition against Gram-positive and Gram-negative bacteria, suggesting potential use as a novel antibiotic.
Mechanism of Action
The mechanism of action of 2-fluoro-N-(5-oxo-1-phenylpyrrolidin-3-yl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The compound may inhibit or activate these targets, resulting in therapeutic effects. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to elucidate its precise mechanism of action .
Comparison with Similar Compounds
Similar Compounds
2-fluoro-N-(5-oxo-1-phenylpyrrolidin-3-yl)benzenesulfonamide: shares similarities with other benzenesulfonamide derivatives and fluorinated pyrrolidine compounds.
3-fluoro-N-(1-phenylpyrrolidin-3-yl)benzenesulfonamide: Similar structure but lacks the oxo group.
N-(5-oxo-1-phenylpyrrolidin-3-yl)benzenesulfonamide: Similar structure but lacks the fluorine atom.
Uniqueness
The presence of both the fluorine atom and the oxo group in this compound imparts unique chemical and biological properties, making it distinct from other similar compounds. These features contribute to its enhanced reactivity and potential therapeutic applications.
Biological Activity
2-Fluoro-N-(5-oxo-1-phenylpyrrolidin-3-yl)benzenesulfonamide is a compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
Key Features:
- Fluorine Atom: The presence of the fluorine atom enhances the compound's lipophilicity, potentially improving its bioavailability.
- Pyrrolidinone Ring: This cyclic structure is known for its ability to interact with various biological targets.
- Benzenesulfonamide Moiety: This group is often associated with biological activity, particularly in enzyme inhibition.
The biological activity of this compound primarily involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may act as an inhibitor or modulator, leading to alterations in cellular signaling pathways.
Potential Mechanisms:
- Enzyme Inhibition: The compound may inhibit key enzymes involved in metabolic pathways, which could lead to therapeutic effects in diseases like cancer or diabetes.
- Receptor Modulation: It may also interact with specific receptors, influencing cellular responses and physiological processes.
Biological Activity Data
The following table summarizes relevant biological activity data for this compound:
Case Studies
-
Anticancer Studies:
- A study evaluated the growth inhibitory effects of various derivatives, including this compound on cancer cell lines. Results indicated that the compound significantly inhibited cell proliferation through mechanisms involving intracellular nucleotide release and enzyme modulation.
-
Enzyme Interaction Analysis:
- Research focused on the interaction of this compound with specific enzymes showed promising results in modulating enzymatic activities linked to disease progression, particularly in cancer models.
Structure-Activity Relationships (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. Key modifications that have been explored include:
Modifications:
- Altering the substituents on the pyrrolidinone ring to enhance binding affinity.
- Varying the sulfonamide group to improve solubility and bioavailability.
Q & A
Basic: What are the recommended synthetic approaches for 2-fluoro-N-(5-oxo-1-phenylpyrrolidin-3-yl)benzenesulfonamide, and how can reaction conditions be optimized?
The synthesis typically involves coupling a fluorinated benzenesulfonyl chloride with a substituted pyrrolidinone intermediate. Key steps include:
- Amide bond formation : Use coupling agents like EDCI or HATU in anhydrous DMF or THF under nitrogen .
- Solvent selection : Polar aprotic solvents (e.g., DCM, acetonitrile) improve solubility of intermediates .
- Temperature control : Maintain 0–5°C during sulfonylation to minimize side reactions (e.g., hydrolysis) .
Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures >95% purity. Yield optimization requires stoichiometric balancing of reagents and inert atmospheric conditions .
Basic: What spectroscopic techniques are critical for confirming the structure of this compound?
- NMR spectroscopy :
- Mass spectrometry (HRMS) : Exact mass analysis (e.g., ESI-MS) validates molecular formula (C₁₇H₁₄FN₂O₃S) .
- X-ray crystallography : Resolves stereochemistry at the pyrrolidinone ring and sulfonamide orientation .
Basic: How can initial bioactivity screening be designed for this compound?
- In vitro assays :
- Enzyme inhibition : Test against kinases or proteases using fluorogenic substrates (e.g., ATPase activity via malachite green assay) .
- Cellular viability : MTT assays in cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity .
- Binding studies : Surface plasmon resonance (SPR) or ITC to measure affinity for target proteins (e.g., BSA as a preliminary model) .
Advanced: How can structure-activity relationship (SAR) studies be conducted to enhance target selectivity?
- Substituent variation : Synthesize analogs with modified fluorophenyl groups (e.g., 3-fluoro vs. 4-fluoro) or pyrrolidinone substituents .
- Pharmacophore mapping : Use molecular alignment tools (e.g., Schrödinger’s Phase) to correlate substituent positions with activity .
- Selectivity profiling : Compare IC₅₀ values across related enzymes (e.g., COX-1 vs. COX-2) to identify off-target effects .
Advanced: What computational strategies are effective for predicting binding modes and metabolic stability?
- Molecular docking : Employ AutoDock Vina or Glide to model interactions with active sites (e.g., sulfonamide binding to zinc-containing enzymes) .
- MD simulations : Analyze stability of ligand-protein complexes over 100-ns trajectories (AMBER or GROMACS) .
- ADMET prediction : Use SwissADME to estimate logP, CYP450 metabolism, and blood-brain barrier permeability .
Advanced: How should researchers address contradictory data in bioactivity studies?
- Dose-response validation : Repeat assays across multiple concentrations (e.g., 0.1–100 µM) to confirm potency trends .
- Batch consistency : Compare results from independently synthesized batches to rule out impurities .
- Orthogonal assays : Cross-validate SPR data with fluorescence polarization or enzymatic activity assays .
Advanced: What methods improve target selectivity in complex biological matrices?
- Pull-down assays : Use biotinylated analogs with streptavidin beads to isolate target proteins from lysates .
- CETSA (Cellular Thermal Shift Assay) : Monitor thermal stabilization of target proteins in live cells .
- CRISPR-Cas9 knockouts : Validate activity loss in target-deficient cell lines .
Advanced: How can solubility and bioavailability be optimized without compromising activity?
- Prodrug design : Introduce ester or phosphate groups at the sulfonamide NH for hydrolytic activation .
- Co-crystallization : Screen with co-solvents (e.g., PEG 4000) to enhance aqueous solubility .
- Lipid nanoparticle encapsulation : Use microfluidics to prepare formulations with >80% encapsulation efficiency .
Advanced: What mechanistic studies elucidate the compound’s mode of action?
- Kinetic isotope effects (KIE) : Compare reaction rates with deuterated substrates to identify rate-limiting steps .
- Fluorescence quenching : Track conformational changes in target proteins using tryptophan fluorescence .
- Cryo-EM : Resolve ligand-induced structural changes in large protein complexes (e.g., 20S proteasome) .
Advanced: How can stability under physiological conditions be assessed and improved?
- Forced degradation studies : Expose to pH 1–13, UV light, and 40°C/75% RH to identify degradation pathways (HPLC-MS monitoring) .
- Stabilizing excipients : Add antioxidants (e.g., BHT) or cyclodextrins to formulations .
- Accelerated stability testing : ICH guidelines (25°C/60% RH for 6 months) predict shelf-life .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
